molecular formula C20H23BrN2O4S B3679131 N-[(4-bromophenyl)carbamothioyl]-3,4,5-triethoxybenzamide

N-[(4-bromophenyl)carbamothioyl]-3,4,5-triethoxybenzamide

Cat. No.: B3679131
M. Wt: 467.4 g/mol
InChI Key: UJHGWNNFZOJOQU-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)carbamothioyl]-3,4,5-triethoxybenzamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a carbamothioyl group, and a triethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)carbamothioyl]-3,4,5-triethoxybenzamide typically involves the reaction of 4-bromoaniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)carbamothioyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

N-[(4-bromophenyl)carbamothioyl]-3,4,5-triethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)carbamothioyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide
  • N-[(4-bromophenyl)carbamothioyl]-3,4-dimethoxybenzamide
  • N-[(4-bromophenyl)carbamothioyl]-2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide

Uniqueness

N-[(4-bromophenyl)carbamothioyl]-3,4,5-triethoxybenzamide is unique due to the presence of three ethoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4S/c1-4-25-16-11-13(12-17(26-5-2)18(16)27-6-3)19(24)23-20(28)22-15-9-7-14(21)8-10-15/h7-12H,4-6H2,1-3H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHGWNNFZOJOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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